molecular formula C8H11BO4 B1393487 (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid CAS No. 762263-92-3

(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid

Cat. No. B1393487
M. Wt: 181.98 g/mol
InChI Key: WHODEXNNTMLXJQ-UHFFFAOYSA-N
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Description

“(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They are used in the preparation of benzooxaborolol compounds and have applications in agricultural fungicides .


Molecular Structure Analysis

The molecular structure of boronic acids is unique and versatile. In organic chemistry, boronic acid is the most commonly studied boron compound .


Chemical Reactions Analysis

Boronic acids react with 1,2-diols through a reversible covalent condensation pathway . The kinetics of these reactions are dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their pKa values. The necessity to use pHs above their pKa’s to induce complexation, and the fact that the pKa’s change in the presence of diols, are important factors in their reactivity .

Scientific Research Applications

Formation in Tetraarylpentaborates Synthesis

(Nishihara, Nara, & Osakada, 2002) described the synthesis of tetraarylpentaborates, where (4-methoxyphenyl)boronic acid reacts with an aryloxorhodium complex. This results in cationic rhodium complexes with tetraarylpentaborates, showcasing its role in forming complex inorganic structures.

Fluorescence Quenching Study

In a study focusing on fluorescence quenching, (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015) investigated boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohol environments. The study highlighted the quenching behavior and conformational changes due to intermolecular and intramolecular hydrogen bonding.

Role in Carbohydrate-Binding

(Dowlut & Hall, 2006) discussed a class of carbohydrate-binding boronic acids, where ortho-hydroxymethyl arylboronic acids, including variants like (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid, showed a significant ability to complex with model glycopyranosides. This suggests potential applications in designing receptors for cell-surface glycoconjugates.

Protecting Group in Organic Synthesis

(Yan, Jin, & Wang, 2005) developed a new boronic acid protecting group, utilizing 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol, where both protection and deprotection can be achieved under mild conditions. This highlights the utility of related boronic acids in synthetic chemistry.

Safety And Hazards

Boronic acids should be handled with care. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future of boronic acid research looks promising. The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules is being investigated . This approach paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

properties

IUPAC Name

[2-(hydroxymethyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHODEXNNTMLXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675318
Record name [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid

CAS RN

762263-92-3
Record name [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Chen, A Chaikuad, P Bamborough… - Journal of medicinal …, 2016 - ACS Publications
Bromodomains are acetyl-lysine specific protein interaction domains that have recently emerged as a new target class for the development of inhibitors that modulate gene transcription. …
Number of citations: 146 pubs.acs.org

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